5-Pyrimidinecarboximidamide,4-amino-n-hydroxy-
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Overview
Description
5-Pyrimidinecarboximidamide,4-amino-n-hydroxy- is a heterocyclic compound with the molecular formula C₅H₇N₅O. It is a derivative of pyrimidine, an important electron-rich aromatic heterocycle that is a critical component of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboximidamide,4-amino-n-hydroxy- typically involves the reaction of 4-amino-5-pyrimidinecarboximidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboximidamide,4-amino-n-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups such as hydroxyl, amino, or alkyl groups .
Scientific Research Applications
5-Pyrimidinecarboximidamide,4-amino-n-hydroxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboximidamide,4-amino-n-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, it can interact with nucleic acids, influencing processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-pyrimidinecarboximidamide
- 5-Acetyl-4-aminopyrimidine
- Pyrimido[4,5-d]pyrimidine derivatives
Uniqueness
5-Pyrimidinecarboximidamide,4-amino-n-hydroxy- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C5H7N5O |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-amino-N'-hydroxypyrimidine-5-carboximidamide |
InChI |
InChI=1S/C5H7N5O/c6-4-3(5(7)10-11)1-8-2-9-4/h1-2,11H,(H2,7,10)(H2,6,8,9) |
InChI Key |
DZDICULWHSCYPT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C(=NC=N1)N)/C(=N\O)/N |
Canonical SMILES |
C1=C(C(=NC=N1)N)C(=NO)N |
Origin of Product |
United States |
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